molecular formula C13H9ClFNO4S B5858122 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid

3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid

Cat. No. B5858122
M. Wt: 329.73 g/mol
InChI Key: MQULHZQYCUTCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. It was first identified in 2003 by researchers at the University of North Carolina at Chapel Hill and has since been extensively studied for its potential to treat cystic fibrosis (CF).

Mechanism of Action

3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid acts as a competitive inhibitor of the CFTR channel, binding to a specific site on the channel and preventing chloride ions from passing through. This leads to a decrease in fluid secretion and mucus production, which are characteristic features of CF.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CFTR-mediated chloride secretion, it has been shown to reduce inflammation and oxidative stress in CF cells. It has also been reported to increase the expression of other ion channels, such as the Calcium-Activated Chloride Channel (CaCC), which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid is its specificity for the CFTR channel, which allows for the selective inhibition of this target. However, its potency can vary depending on the experimental conditions and cell types used. Additionally, its use in animal models of CF may be limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research on 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR, which may have improved therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness. Finally, further studies are needed to fully understand the mechanisms underlying the beneficial effects of this compound on inflammation and oxidative stress in CF.

Synthesis Methods

The synthesis of 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroaniline to generate the amide intermediate, which is subsequently treated with sodium sulfonate to give the final product.

Scientific Research Applications

3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid has been widely used as a tool to study the role of CFTR in various physiological processes. It has been shown to inhibit CFTR-mediated chloride secretion in epithelial cells and to reduce inflammation in animal models of CF. Additionally, this compound has been used to investigate the role of CFTR in other diseases, such as pancreatitis and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-9-3-1-2-4-11(9)16-21(19,20)12-7-8(13(17)18)5-6-10(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULHZQYCUTCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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